molecular formula C16H17NO2 B3109667 2-Cyclohexylquinoline-4-carboxylic acid CAS No. 174636-91-0

2-Cyclohexylquinoline-4-carboxylic acid

Cat. No. B3109667
Key on ui cas rn: 174636-91-0
M. Wt: 255.31 g/mol
InChI Key: PAMLFRMFHRJNCA-UHFFFAOYSA-N
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Patent
US09040553B2

Procedure details

A mixture of 2.94 g (0.02 mole) isatine and 50 ml ethanol and 2.24 g (0.04 mole) potassium hydroxide and 2 g (0.02 mole) cyclohexanone is refluxed to give cyclohexylquinoline-4-carboxylic acid. This acid is dried and dissolved in 50 ml THF and 2 ml ethylchloroformate and 2 ml three ethylamine are added over an ice bath. After 3 hrs stirring 3.9 g (0.02 mole) 4-aminophenoxyisobutyric acid is added and stirring continued for 4 hrs. After filtration most of THF is evaporated and diluted with water and acidified with hydrochloric acid to get the final compound. The structure is structure 18. C29H20N2O4 mw 400 If other cyclic ketones such as cycloheptanone are used the corresponding cycloheptyl compound is obtained.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[OH-:12].[K+].[C:14]1(=O)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.[CH2:21](O)[CH3:22]>>[CH:14]1([C:21]2[CH:22]=[C:4]([C:2]([OH:12])=[O:3])[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[N:1]=2)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.94 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
2.24 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=NC2=CC=CC=C2C(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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